molecular formula C7H14 B081623 trans-2-Heptene CAS No. 14686-13-6

trans-2-Heptene

Cat. No.: B081623
CAS No.: 14686-13-6
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
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Description

trans-2-Heptene: is an organic compound with the molecular formula C7H14 . It is an alkene, specifically a geometric isomer of 2-heptene, characterized by the presence of a double bond between the second and third carbon atoms in the trans configuration. This compound is a clear, colorless liquid with a characteristic odor and is used in various chemical research and industrial applications .

Safety and Hazards

Trans-2-Heptene is flammable and poses a dangerous fire risk . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Trans-2-Heptene is a chemical compound often used in research to study the mechanisms of chemical reactions involving alkenes It’s known to affect the respiratory system .

Mode of Action

As an alkene, it likely participates in typical alkene reactions such as hydration, hydrogenation, and polymerization . These reactions involve the addition of atoms or groups of atoms to the carbon atoms participating in the double bond.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flammability makes it a fire risk , and it has a vapor pressure of 88 mmHg at 37.7 °C , suggesting that it can readily evaporate at room temperature. These properties could affect how it is stored and handled, which in turn could influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1-Heptene: trans-2-Heptene can be synthesized from 1-heptene through isomerization reactions.

    From 2-Bromoheptane: Another method involves the dehydrohalogenation of 2-bromoheptane using a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of 1-heptene. This process is carried out in the presence of metal catalysts at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydration: Acid catalysts (e.g., sulfuric acid), water, elevated temperatures.

    Hydrogenation: Hydrogen gas, metal catalysts (e.g., palladium, platinum), room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, ozone), solvents like acetone or dichloromethane, room temperature or slightly elevated temperatures.

Major Products Formed:

    Hydration: Heptanol.

    Hydrogenation: Heptane.

    Oxidation: Heptanone, heptanoic acid.

Comparison with Similar Compounds

Uniqueness: trans-2-Heptene is unique due to its trans configuration, which affects its physical and chemical properties. For example, the trans configuration results in a more linear structure, leading to different boiling and melting points compared to its cis isomer . Additionally, the trans configuration can influence the reactivity and selectivity of this compound in various chemical reactions .

Properties

IUPAC Name

(E)-hept-2-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+
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InChI Key

OTTZHAVKAVGASB-HWKANZROSA-N
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Canonical SMILES

CCCCC=CC
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Isomeric SMILES

CCCC/C=C/C
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID0074718, DTXSID70881227
Record name 2-Heptene
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Molecular Weight

98.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-2-Heptene
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Vapor Pressure

48.9 [mmHg]
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CAS No.

14686-13-6, 592-77-8
Record name trans-2-Heptene
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Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the atmospheric fate of trans-2-heptene?

A: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere. [, , ] This reaction is a key step in its atmospheric degradation. The rate constant for this reaction has been measured to be 6.70 x 10^-11 cm3 molecule-1 s-1. [, ]

Q2: How does the molecular structure of this compound influence its reactivity with OH radicals?

A: Research suggests that the rate constant for the reaction of OH radicals with alkenes increases with the length of the carbon chain. [] This is attributed to two main factors: (1) increased hydrogen atom abstraction from the alkyl substituent groups and (2) enhanced OH radical addition to the carbon-carbon double bond. The rate constant for OH radical addition appears to reach a maximum with a C8 alkyl substituent. []

Q3: Can this compound be incorporated into polyethylene, and if so, how?

A: Yes, studies utilizing Field Desorption Mass Spectrometry (FD-MS) and NMR spectroscopy have shown that this compound can be incorporated into polyethylene chains during polymerization reactions catalyzed by (C5Me5)2Sm-based catalysts in the presence of hydrogen. [] The incorporation occurs via insertion into a samarium-hydrogen (Sm-H) bond, not through an allyl group. [] This metalation process competes with hydrogenolysis as a termination step in the polymerization reaction. []

Q4: Has this compound been detected in commercial products, and what are the implications?

A: this compound has been identified and quantified in poly(methyl methacrylate) (PMMA) kitchen utensils. [] While the levels detected were relatively low (less than 100 μg/g), its presence alongside other volatile organic compounds raises questions about potential migration of these compounds from food contact materials into food. []

Q5: Are there any known catalytic applications for this compound?

A: While this compound itself might not be a catalyst, it serves as a substrate in catalytic alkene oxidation reactions. For instance, iron(II) complexes with tetradentate N2Py2 ligands, designed to mimic Rieske dioxygenases, can catalyze the asymmetric epoxidation of this compound using hydrogen peroxide (H2O2) as the oxidant. []

Q6: How does the stereochemistry of this compound influence its reactivity in catalytic oxidation reactions?

A: The stereochemistry of this compound influences the stereoselectivity of the epoxidation reaction. Iron(II) complexes with chiral N2Py2 ligands derived from trans-1,2-diaminocyclohexane have been shown to catalyze the asymmetric epoxidation of this compound with moderate enantioselectivity. [] This highlights the potential for developing chiral catalysts that can selectively produce specific stereoisomers of epoxides, which are valuable intermediates in organic synthesis.

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